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molecular formula C11H7ClN4 B8339541 4-(1H-1,2,4-triazole-1-yl)-7-chloro-quinoline

4-(1H-1,2,4-triazole-1-yl)-7-chloro-quinoline

Cat. No. B8339541
M. Wt: 230.65 g/mol
InChI Key: RNMTYYWPUNMKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104884

Procedure details

A mixture of 1.98 g of 4,7-dichloro-quinoline, 1.38 g of 1,2,4-triazole and 10 ml of dimethyl formamide is stirred at 100° C. for 6 hours, whereupon the reaction mixture is poured into 100 ml of water and neutralized with 1 ml of a concentrated ammonium hydroxide solution. The precipitated product is filtered and recrystallized from ethanol. Thus 1.61 g of the desired product are obtained, yield 70%, Mp.: 169°-170° C.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.CN(C)C=O.[OH-].[NH4+]>O>[N:13]1([C:2]2[C:11]3[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH:17]=[N:16][CH:15]=[N:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
1.38 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. for 6 hours, whereupon the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=NC2=CC(=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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